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Cat. No.: B086008 Get Quote

An In-depth Technical Guide on the Electronic Configuration and d-d Transitions of

Tris(ethylenediamine)cobalt(III)

Introduction
The tris(ethylenediamine)cobalt(III) cation, [Co(en)3]3+, is a classic example of an

octahedral coordination complex that has been pivotal in the development of coordination

chemistry, particularly in the areas of stereochemistry and electronic spectroscopy. Its kinetic

inertness and distinct spectroscopic features make it an ideal model system for studying the

principles of Ligand Field Theory. This guide provides a detailed examination of the electronic

structure and the nature of the d-d electronic transitions that characterize this complex.

Electronic Configuration of [Co(en)3]3+
Determination of Cobalt's Oxidation State and d-
Electron Count
The central metal ion in the complex is cobalt. The ethylenediamine ligand (en), with the

formula H2NCH2CH2NH2, is a neutral bidentate ligand, meaning it has no charge and binds to

the metal at two points. Given that the overall charge of the complex ion is +3, the oxidation

state of cobalt must also be +3.

A neutral cobalt atom has the electron configuration [Ar] 3d⁷ 4s². To form the Co³⁺ ion, it loses

three electrons, two from the 4s orbital and one from the 3d orbital, resulting in an electron
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configuration of [Ar] 3d⁶.

Ligand Field Theory and Orbital Splitting
In an isolated gaseous Co³⁺ ion, the five 3d orbitals are degenerate (have the same energy).

However, when surrounded by six nitrogen donor atoms from the three ethylenediamine

ligands in an octahedral arrangement, the degeneracy is lifted. According to Ligand Field

Theory, the d-orbitals split into two distinct energy levels: a lower-energy set of three orbitals

(t₂g) and a higher-energy set of two orbitals (eg). The energy separation between these levels

is denoted as Δo (the octahedral field splitting parameter).

Ethylenediamine is classified as a strong-field ligand in the spectrochemical series. Strong-field

ligands cause a large energy separation (Δo) between the t₂g and eg orbitals. For a d⁶ metal

ion like Co³⁺, this large Δo is greater than the spin-pairing energy (P), which is the energy

required to pair two electrons in the same orbital. Consequently, it is energetically more

favorable for the electrons to fill the lower-energy t₂g orbitals completely before occupying the

higher-energy eg orbitals. This results in a low-spin electronic configuration.

The ground state electronic configuration for [Co(en)3]3+ is therefore t₂g⁶ eg⁰. As all six d-

electrons are paired in the t₂g orbitals, the complex is diamagnetic.

Free Co³⁺ Ion (Degenerate d-orbitals)

dxy  dxz  dyz  dx²-y²  dz²

eg (dx²-y², dz²)t₂g (dxy, dxz, dyz)
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   Δo
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Figure 1: d-Orbital Splitting in an Octahedral Ligand Field.

d-d Electronic Transitions
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The characteristic yellow-orange color of [Co(en)3]3+ solutions is due to the absorption of light

in the visible region of the electromagnetic spectrum. This absorption corresponds to the

promotion of an electron from the filled t₂g orbitals to the empty eg orbitals. These are known

as d-d transitions.

Selection Rules and Transition Assignments
For a low-spin d⁶ complex like [Co(en)3]3+, the ground state term symbol is ¹A₁g. According to

the Tanabe-Sugano diagram for a d⁶ octahedral complex, there are two spin-allowed electronic

transitions from the ground state:

¹A₁g → ¹T₁g

¹A₁g → ¹T₂g

These transitions are "spin-allowed" because the spin multiplicity (the superscript 1) does not

change. However, they are formally "Laporte-forbidden" because they involve a transition

between orbitals of the same parity (g → g, from gerade). The transitions become weakly

allowed through vibronic coupling, which momentarily breaks the centrosymmetry of the

molecule. This results in molar absorptivity (ε) values that are typically in the range of 50-150 L

mol⁻¹ cm⁻¹.

The UV-Vis absorption spectrum of aqueous [Co(en)3]3+ typically shows two absorption bands

corresponding to these transitions.

Electronic Energy Levels

¹T₂g (Excited State) ¹T₁g (Excited State)

¹A₁g (Ground State)
(t₂g⁶ eg⁰)

 hν₂ (higher energy)  hν₁ (lower energy)
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Figure 2: Spin-Allowed Electronic Transitions for Low-Spin d⁶ [Co(en)3]3+.

Quantitative Spectroscopic Data
The following table summarizes representative quantitative data for the d-d absorption bands of

[Co(en)3]3+. Minor variations in the exact peak positions (λ_max) and molar absorptivities (ε)

are reported in the literature, which can be attributed to differences in experimental conditions

such as solvent and counter-ion.

Transition λ_max (nm)
Wavenumber
(cm⁻¹)

ε (L mol⁻¹ cm⁻¹)

¹A₁g → ¹T₁g ~465 ~21,500 ~88

¹A₁g → ¹T₂g ~340 ~29,400 ~80

Experimental Protocol: UV-Vis Spectroscopic
Analysis
This section outlines a detailed methodology for the synthesis of

tris(ethylenediamine)cobalt(III) chloride and the subsequent determination of its absorption

spectrum.

Synthesis of [Co(en)3]Cl3
Dissolution: Dissolve approximately 12 g of cobalt(II) chloride hexahydrate (CoCl2·6H2O) in

35 mL of deionized water in a 250 mL flask.

Ligand Addition: In a separate beaker, carefully add 9 mL of ethylenediamine to 25 mL of

deionized water. Add this solution to the cobalt chloride solution while stirring.

Oxidation: Add approximately 0.5 g of activated charcoal to the flask. Slowly and carefully

add 10 mL of 30% hydrogen peroxide (H2O2) to the mixture. The H2O2 acts as the oxidizing

agent to convert Co(II) to Co(III). The reaction is exothermic.

Heating: Gently heat the solution on a hot plate in a fume hood, concentrating the solution by

boiling until the volume is reduced by about half. This also helps to decompose excess
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hydrogen peroxide.

Isolation: Cool the solution in an ice bath. The activated charcoal can be removed by gravity

filtration of the hot solution or left in for the crystallization step. Add 10-15 mL of concentrated

HCl and then ~120 mL of ethanol to precipitate the yellow-orange product.

Purification: Collect the crude product by vacuum filtration and wash with ethanol, followed

by diethyl ether. The product can be recrystallized from a minimum amount of hot water.

UV-Vis Spectrophotometry
Preparation of Stock Solution: Accurately weigh approximately 0.1 g of the synthesized

[Co(en)3]Cl3 and dissolve it in deionized water in a 100 mL volumetric flask. Fill the flask to

the mark to create a stock solution of known concentration.

Preparation of Dilute Solution: Pipette an appropriate volume of the stock solution into a

smaller volumetric flask (e.g., 5 mL into a 50 mL flask) and dilute with deionized water. The

final concentration should be chosen such that the absorbance at λ_max is within the optimal

range of the spectrophotometer (typically 0.2 - 1.0).

Instrument Calibration: Calibrate the UV-Vis spectrophotometer using a cuvette filled with

deionized water as the blank.

Spectrum Acquisition: Rinse the cuvette with the prepared dilute solution of the complex,

then fill it and place it in the spectrophotometer.

Data Collection: Scan the absorbance of the solution over a wavelength range of

approximately 300 nm to 600 nm.

Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record the

corresponding absorbance values. Calculate the molar absorptivity (ε) for each peak using

the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the

cuvette (typically 1 cm), and c is the molar concentration of the solution.
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Synthesis of [Co(en)₃]Cl₃

UV-Vis Analysis
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Figure 3: Experimental Workflow for Synthesis and UV-Vis Analysis.
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Conclusion
The tris(ethylenediamine)cobalt(III) complex is an archetypal system for understanding the

electronic structure of d⁶ transition metal complexes. Its low-spin t₂g⁶ eg⁰ configuration, arising

from the strong ligand field of ethylenediamine, dictates its diamagnetic nature and its

characteristic UV-Vis absorption spectrum. The two observed spin-allowed, but Laporte-

forbidden, d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) are well-explained by Ligand Field

Theory and provide a clear, experimentally verifiable example of the principles governing the

interaction of light with coordination compounds.

To cite this document: BenchChem. [electronic configuration and d-d transitions of
[Co(en)3]3+]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086008#electronic-configuration-and-d-d-transitions-
of-co-en-3-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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